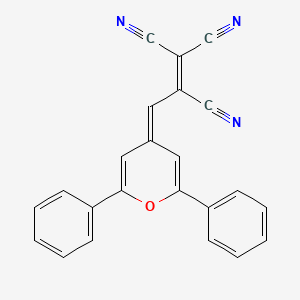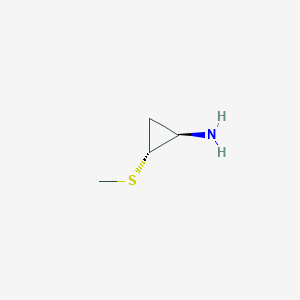
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route is the reaction of a phenyl-substituted nitrile with an isopropyl-substituted ketone in the presence of a base and a methoxy donor. The reaction conditions may include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.
Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a hydroxylated oxazole, while substitution could introduce new functional groups onto the phenyl or isopropyl moieties.
科学的研究の応用
5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
作用機序
The mechanism of action of 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2-Phenyl-4-(propan-2-yl)-1,3-oxazole: Lacks the methoxy group, which may affect its reactivity and applications.
5-Methoxy-2-phenyl-1,3-oxazole: Lacks the isopropyl group, which may influence its chemical properties.
5-Methoxy-4-(propan-2-yl)-1,3-oxazole:
Uniqueness
The presence of the methoxy, phenyl, and isopropyl groups in 5-Methoxy-2-phenyl-4-(propan-2-yl)-1,3-oxazole makes it unique compared to other oxazole derivatives
特性
CAS番号 |
64686-59-5 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
5-methoxy-2-phenyl-4-propan-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-9(2)11-13(15-3)16-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
LACMOYLANXPRBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(OC(=N1)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


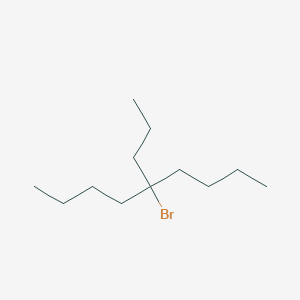
![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)
![{2,4-Bis[(octa-1,7-dien-3-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14487573.png)
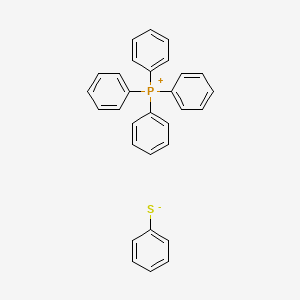
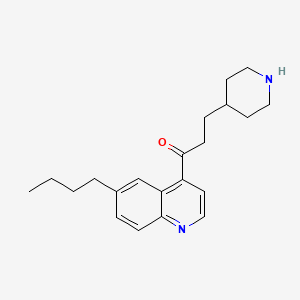
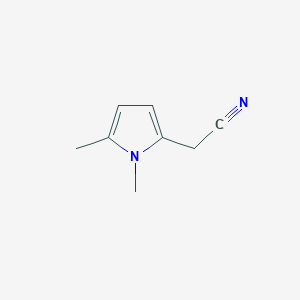
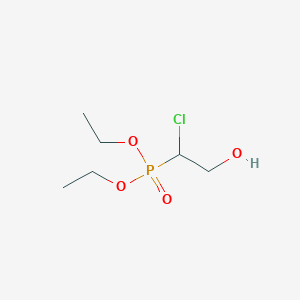
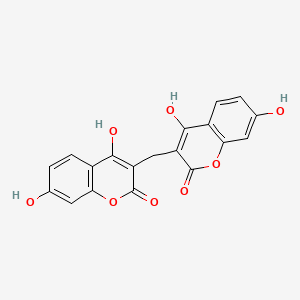
![Ethyl 1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B14487605.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)

